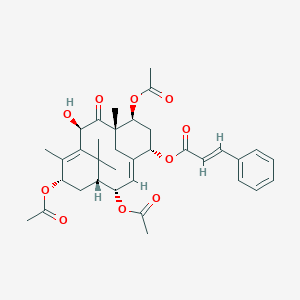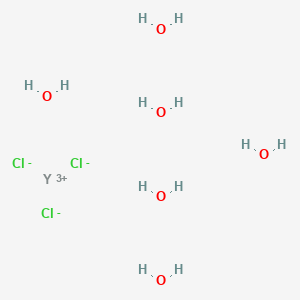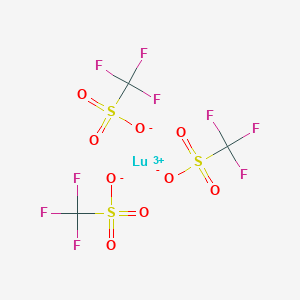
Lutetium(III) trifluoromethanesulfonate
Descripción general
Descripción
Lutetium(III) trifluoromethanesulfonate, also known as Lutetium(III) triflate or Trifluoromethanesulfonic acid lutetium(III) salt, is a compound with the molecular formula (CF3SO3)3Lu and a molecular weight of 622.17 . It is used as a catalyst in various reactions .
Molecular Structure Analysis
The molecular structure of Lutetium(III) trifluoromethanesulfonate is represented by the linear formula (CF3SO3)3Lu . The compound consists of a lutetium(III) ion (Lu+3) and three trifluoromethanesulfonate ions (CF3SO3-) .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
Lutetium(III) trifluoromethanesulfonate is used as a catalyst in organic synthesis . It plays a crucial role in the synthesis of various polymers, pharmaceuticals, and other organic compounds . The catalyst properties of Lutetium(III) trifluoromethanesulfonate enable it to facilitate numerous chemical reactions, enhancing the efficiency and yield of the synthesis process .
Formation of Carbon-Carbon Bonds
This compound is used to catalyze the formation of carbon-carbon bonds . Carbon-carbon bond formation is a fundamental step in the synthesis of many organic compounds. The ability of Lutetium(III) trifluoromethanesulfonate to catalyze this process makes it valuable in the field of organic chemistry .
Synthesis of Heterocyclic Compounds
Lutetium(III) trifluoromethanesulfonate is used in the synthesis of heterocyclic compounds . These compounds, which contain a ring of atoms with at least two different elements, are a significant class of organic compounds with a wide range of applications, including in pharmaceuticals and materials science .
Synthesis of Metal-Organic Frameworks
This compound is also used in the synthesis of metal-organic frameworks . These are compounds consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. They have potential applications in gas storage, separation, and catalysis .
Synthesis of Polymers-Inorganic Nanocomposites
Lutetium(III) trifluoromethanesulfonate is used in the synthesis of polymers-inorganic nanocomposites . These materials combine the properties of polymers and inorganic nanoparticles, leading to materials with unique properties that can be tailored for specific applications .
Aldol Reactions
Lutetium(III) trifluoromethanesulfonate is used as a water-tolerant, reusable catalyst for aldol reactions . Aldol reactions are a key method for forming carbon-carbon bonds in organic synthesis, and the ability to use a water-tolerant catalyst can simplify the reaction process .
Enantioselective Diels-Alder Reactions
This compound is used in enantioselective Diels-Alder reactions . The Diels-Alder reaction is a method of forming six-membered rings in organic synthesis, and the ability to control the stereochemistry of the reaction is crucial for the synthesis of many biologically active compounds .
Preparation of Lutetium Organometallic Compounds
Lutetium(III) trifluoromethanesulfonate is used as a starting material for preparing lutetium organometallic compounds . These compounds, which contain a metal-carbon bond, are used in a variety of applications, including as catalysts and in materials science .
Mecanismo De Acción
Target of Action
Lutetium(III) trifluoromethanesulfonate, also known as Lutetium(III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Lutetium(III) trifluoromethanesulfonate facilitates chemical reactions without being consumed in the process . It interacts with reactant molecules, reducing the activation energy required for the reaction and thereby increasing the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by Lutetium(III) trifluoromethanesulfonate depend on the reaction it is catalyzing. For example, it has been used in aldol reactions, Diels-Alder reactions, and the preparation of polymers . In each case, the compound facilitates the formation of new chemical bonds, altering the pathway of the reaction .
Result of Action
The molecular and cellular effects of Lutetium(III) trifluoromethanesulfonate’s action are the products of the reactions it catalyzes. These can vary widely depending on the specific reaction, but in all cases, the compound facilitates the formation of new chemical bonds .
Action Environment
The action, efficacy, and stability of Lutetium(III) trifluoromethanesulfonate can be influenced by various environmental factors. For example, the compound is known to be water-tolerant, meaning it remains stable and effective in water
Safety and Hazards
Lutetium(III) trifluoromethanesulfonate may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to rinse thoroughly with plenty of water .
Propiedades
IUPAC Name |
lutetium(3+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMNRSCGHRWJAK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F9LuO9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40459316 | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium(III) trifluoromethanesulfonate | |
CAS RN |
126857-69-0 | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40459316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lutetium(III) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








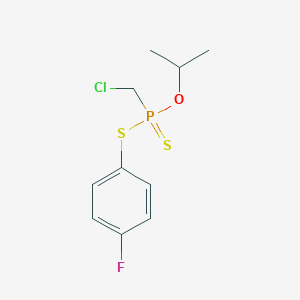


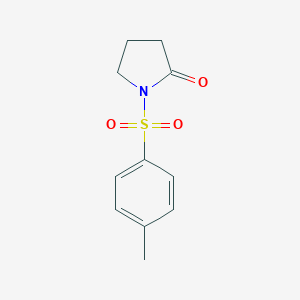

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
